N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a 3,4-dimethylphenyl group, a fluorine atom, and an oxan-4-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 3,4-Dimethylphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the pyrimidine core reacts with a 3,4-dimethylphenyl halide in the presence of a base.
Incorporation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-2-amine
- N-(3,4-dimethylphenyl)-5-chloro-6-(oxan-4-yl)pyrimidin-4-amine
- N-(3,4-dimethylphenyl)-5-fluoro-6-(tetrahydrofuran-4-yl)pyrimidin-4-amine
Uniqueness
N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom and the oxan-4-yl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20FN3O |
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Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20FN3O/c1-11-3-4-14(9-12(11)2)21-17-15(18)16(19-10-20-17)13-5-7-22-8-6-13/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,20,21) |
InChI Key |
PDTXWJRLPCAKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=C2F)C3CCOCC3)C |
Origin of Product |
United States |
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